(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Descripción

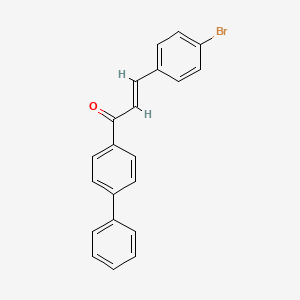

(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its molecular structure features a 4-bromophenyl group at the β-position and a biphenyl (4-phenylphenyl) moiety at the α-position. The compound’s IUPAC name reflects its stereochemistry (E-configuration) and substituent arrangement. Chalcones of this type are studied for their structural diversity, electronic properties, and applications in materials science and medicinal chemistry .

Propiedades

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLDAIILCAVPJC-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Starting Materials: 4-bromobenzaldehyde and 4-phenylacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Epoxides: Formed through epoxidation of the double bond.

Diols: Formed through dihydroxylation of the double bond.

Substituted Derivatives: Formed through nucleophilic substitution at the bromine position.

Aplicaciones Científicas De Investigación

Biological Activities

Research on (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has indicated several promising biological activities:

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.

- Case Studies : Studies indicate that similar chalcone derivatives exhibit cytotoxic effects against breast cancer and leukemia cell lines, suggesting that this compound could possess similar efficacy .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound could inhibit the growth of various pathogenic bacteria and fungi:

- Research Findings : In vitro studies have demonstrated that derivatives with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Case Studies : Research has shown that related compounds can effectively reduce inflammation in models of rheumatoid arthritis .

Data Table of Biological Activities

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.

Comparación Con Compuestos Similares

Structural and Electronic Comparison with Analogous Chalcones

Chalcones with halogen or aryl substitutions exhibit variations in electronic properties, crystallographic packing, and reactivity. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Molecular Geometry

- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (C15H10BrFO): The dihedral angle between the central enone system and the 4-bromophenyl ring is 8.49°, indicating near-planarity. This geometry enhances π-conjugation, similar to its chloro analog (2E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one . Crystal Packing: Stabilized by intermolecular C–H⋯O, C–H⋯F, and C–H⋯Br interactions, forming a V-shaped fibrous arrangement parallel to the [101] direction .

(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one :

(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one :

Electronic and Spectroscopic Properties

- UV-Vis Absorption: The 4-bromophenyl group induces a red shift in λmax compared to non-halogenated analogs. For example, (2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one shows λmax at 320 nm due to bromine’s heavy atom effect, whereas its methyl-substituted analog absorbs at 295 nm . Substitution with electron-donating groups (e.g., –OCH3 in (2E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one) further shifts λmax to 335 nm .

Mulliken Charge Distribution :

Crystallographic Parameters

Actividad Biológica

Overview

(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl system. The presence of a bromine atom on one of its phenyl rings significantly influences its biological activity and chemical reactivity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure

The structure of this compound can be represented as follows:

This structure includes two phenyl rings connected by a three-carbon chain with a double bond and a carbonyl group, typical of chalcones.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Anticancer Properties

Research has indicated that chalcones exhibit significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

A study demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various pathogens:

- Bacterial Inhibition : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Effects : It has demonstrated antifungal properties against Candida albicans.

The antimicrobial screening revealed that the synthesized compound showed marked activity against tested microbes, suggesting its potential as a therapeutic agent .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of several chalcone derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in vivo and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this chalcone derivative. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential application in developing new antimicrobial agents .

Comparison with Similar Compounds

The unique bromine substitution in this compound differentiates it from other similar compounds. For instance:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-3-(4-Chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | Cl instead of Br | Moderate anticancer activity |

| (2E)-3-(4-Methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | Methyl instead of Br | Lower antimicrobial activity |

The presence of bromine enhances both the electronic properties and biological activity compared to chlorine or methyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.